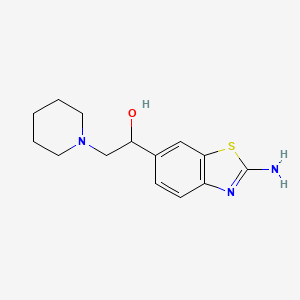![molecular formula C29H29FN4O4 B2703111 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide CAS No. 1223930-13-9](/img/no-structure.png)
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- A study by Kuramoto et al. (2003) explores the synthesis of quinolones and their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The specific structure-activity relationships of these compounds highlight their therapeutic potential in combating bacterial infections (Kuramoto et al., 2003).
Anticancer Applications
- Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure and evaluated their antitumor activities. These compounds showed promising results against various human cancer cell lines, offering potential as anticancer agents (Fang et al., 2016).
- Huang et al. (2012) examined the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells. This compound demonstrated broad-spectrum anti-cancer activity and inhibited the proliferation of cancer cells, particularly in prostate cancer PC-3 cells (Huang et al., 2012).
Synthesis and Characterization for Therapeutic Applications
- Farag et al. (2012) synthesized and characterized new quinazoline derivatives for potential anti-inflammatory and analgesic activities. These compounds offer insights into the development of new drugs for treating inflammation and pain (Farag et al., 2012).
- Zhou Kai (2010) conducted research on synthesizing key intermediates of atorvastatin, demonstrating the compound's significance in medicinal chemistry and its application in pharmaceuticals (Zhou Kai, 2010).
Fluorescent Ligands for Receptor Studies
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for studying 5-HT(1A) receptors. These compounds offer valuable tools for visualizing receptor binding and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-HIV Activity
- Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication. These findings contribute to the development of new treatments for HIV/AIDS (Baba et al., 1998).
Propiedades
Número CAS |
1223930-13-9 |
|---|---|
Fórmula molecular |
C29H29FN4O4 |
Peso molecular |
516.573 |
Nombre IUPAC |
5-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c1-19-10-13-21(14-11-19)31-26(35)9-5-6-16-33-28(37)23-7-3-4-8-25(23)34(29(33)38)18-27(36)32-22-15-12-20(2)24(30)17-22/h3-4,7-8,10-15,17H,5-6,9,16,18H2,1-2H3,(H,31,35)(H,32,36) |
Clave InChI |
XSDVZQZJYPRLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


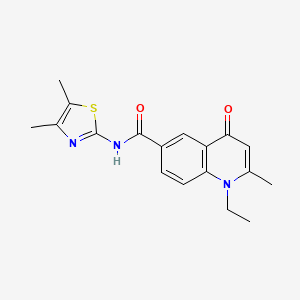
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
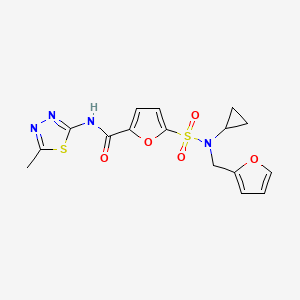
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)

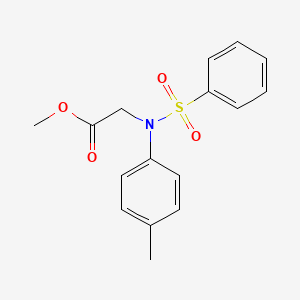
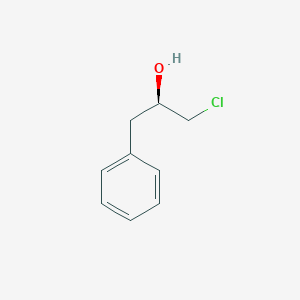
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
